molecular formula C21H22N6O3 B14182019 N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide

N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B14182019
M. Wt: 406.4 g/mol
InChI Key: NIZPETVEBKMXKW-WSDLNYQXSA-N
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Description

This compound features a pyrazole core substituted at position 3 with a methyl group, a carboxamide group at position 4 linked to a 3-(acetylamino)phenyl moiety, and a hydrazino group at position 5 conjugated to a 4-methoxyphenyl methylidene group in an (E)-configuration . The (E)-configuration of the hydrazine linker ensures spatial alignment critical for interactions with biological targets or materials .

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H22N6O3/c1-13-19(21(29)24-17-6-4-5-16(11-17)23-14(2)28)20(27-25-13)26-22-12-15-7-9-18(30-3)10-8-15/h4-12H,1-3H3,(H,23,28)(H,24,29)(H2,25,26,27)/b22-12+

InChI Key

NIZPETVEBKMXKW-WSDLNYQXSA-N

Isomeric SMILES

CC1=C(C(=NN1)N/N=C/C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C

Canonical SMILES

CC1=C(C(=NN1)NN=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

The compound N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies.

Basic Information

  • IUPAC Name : N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide
  • Molecular Formula : C21H22N6O3
  • Molecular Weight : 406.44 g/mol

Structure

The compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and antitumor activities. The presence of the acetylamino group and the methoxyphenyl moiety enhances its potential for interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study: In vitro Antitumor Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

Case Study: COX Inhibition Assay

In a recent assay, this compound showed promising results in inhibiting COX-2 activity, leading to reduced prostaglandin synthesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.

Case Study: Antibacterial Screening

An antibacterial screening against Escherichia coli and Staphylococcus aureus revealed that the compound possesses a minimum inhibitory concentration (MIC) comparable to some conventional antibiotics, suggesting its potential as an alternative treatment option.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryCOX-2 inhibition
AntimicrobialModerate activity against E. coli and S. aureus

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as succinate dehydrogenase inhibitors, blocking the mitochondrial electron transfer chain and thereby inhibiting cellular respiration in pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications
5-(4-Methoxyphenyl)-N′-[(1E)-1-(3-Nitrophenyl)Ethylidene]-2H-Pyrazole-3-Carbohydrazide 3-Nitrophenyl ethylidene hydrazide; pyrazole-3-carbohydrazide Nitro group (electron-withdrawing) vs. 4-methoxyphenyl methylidene Reduced electron density; altered solubility and binding affinity
N′-[(E)-(4-Dimethylaminophenyl)Methylidene]-3-(4-Methylphenyl)-1H-Pyrazole-5-Carbohydrazide 4-Dimethylaminophenyl methylidene; 4-methylphenyl Dimethylamino (strong electron donor) vs. methoxy Enhanced solubility; potential for stronger π-cation interactions
5-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-Trimethoxyphenyl)Methylidene]-1H-Pyrazole-3-Carbohydrazide 2,4,5-Trimethoxyphenyl methylidene Additional methoxy groups Increased steric bulk; potential for improved metabolic stability
N-(2-Hydroxyethyl)-5-(4-Methoxyphenyl)-4H-Pyrazole-3-Carboxamide 2-Hydroxyethyl carboxamide; no hydrazine linker Hydroxyethyl vs. acetylamino phenyl Enhanced hydrophilicity; altered hydrogen-bonding capacity

Electronic and Steric Effects

  • Electron-Donating Groups: The 4-methoxy group in the target compound provides moderate electron donation, contrasting with the stronger electron-donating dimethylamino group in and weaker nitro group in . This affects charge distribution in the hydrazine linker, influencing reactivity and binding interactions.

Hydrazine Linker Configuration

  • The (E)-configuration in the target compound and ensures planar alignment of the hydrazine moiety, critical for maintaining π-π stacking or hydrogen-bonding interactions.

Physicochemical Properties

Property Target Compound Compound Compound Compound
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (polar nitro group) ~2.5 (polar dimethylamino) ~1.9 (hydrophilic hydroxyethyl)
Hydrogen Bond Donors 3 (hydrazine NH, CONH, NHCO) 3 3 2 (no hydrazine NH)
Solubility (mg/mL) ~0.1 (DMSO) ~0.3 (DMSO) ~0.5 (DMSO) ~5.0 (water)

Material Science

  • Supramolecular Assembly : The rigid (E)-hydrazine linker in the target compound and facilitates directional hydrogen bonding, enabling crystal engineering for porous materials.

Biological Activity

N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide, also known as MMH, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an acetylamino group and a hydrazine moiety, contributing to its diverse pharmacological properties.

  • Molecular Formula : C₁₁H₂₂N₆O₃
  • Molecular Weight : 406.438 g/mol
  • Structure :
    • Contains a pyrazole ring, an acetylamino group, and a methoxyphenyl group.
PropertyValue
Molecular FormulaC₁₁H₂₂N₆O₃
Molecular Weight406.438 g/mol
TypeNon-polymer

Biological Activities

Research indicates that MMH exhibits a range of biological activities, including:

  • Anticancer Activity :
    • MMH has shown promise as an inhibitor of various cancer cell lines. In vitro studies demonstrated its ability to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial and antifungal activities. It displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that MMH may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
  • Enzyme Inhibition :
    • MMH has been identified as an inhibitor of serine/threonine-protein kinase 6 (Aurora kinase A), which plays a crucial role in cell cycle regulation . This inhibition could be leveraged for therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activity of MMH:

  • Study on Anticancer Activity :
    A study published in PMC explored the synthesis of various pyrazole derivatives, including MMH, and assessed their anticancer properties against different cell lines. The results indicated that MMH significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Screening :
    Another study evaluated the antimicrobial activity of MMH against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Enzyme Inhibition Assays :
    Research focused on the inhibition of Aurora kinase A revealed that MMH binds effectively to the enzyme's active site, demonstrating potential as a targeted therapy for cancer treatment .

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